molecular formula C17H26F3N3O2 B6070058 1-(4-Methylpiperazin-1-yl)-3-[4-[(2,2,2-trifluoroethylamino)methyl]phenoxy]propan-2-ol

1-(4-Methylpiperazin-1-yl)-3-[4-[(2,2,2-trifluoroethylamino)methyl]phenoxy]propan-2-ol

Cat. No.: B6070058
M. Wt: 361.4 g/mol
InChI Key: BZYKKULFTTXTGC-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-3-[4-[(2,2,2-trifluoroethylamino)methyl]phenoxy]propan-2-ol is a complex organic compound that features a piperazine ring substituted with a methyl group and a trifluoroethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperazin-1-yl)-3-[4-[(2,2,2-trifluoroethylamino)methyl]phenoxy]propan-2-ol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Substitution with Methyl Group: The piperazine ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Trifluoroethylamino Group: The trifluoroethylamino group is introduced via nucleophilic substitution using 2,2,2-trifluoroethylamine.

    Formation of the Final Compound: The final step involves the reaction of the substituted piperazine with 4-(chloromethyl)phenol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperazin-1-yl)-3-[4-[(2,2,2-trifluoroethylamino)methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)-3-[4-[(2,2,2-trifluoroethylamino)methyl]phenoxy]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-[4-[(2,2,2-trifluoroethylamino)methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoroethylamino group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-Methylpiperazin-1-yl)-3-[4-(methylamino)methyl]phenoxy]propan-2-ol
  • **1-(4-Methylpiperazin-1-yl)-3-[4-(ethylamino)methyl]phenoxy]propan-2-ol

Uniqueness

1-(4-Methylpiperazin-1-yl)-3-[4-[(2,2,2-trifluoroethylamino)methyl]phenoxy]propan-2-ol is unique due to the presence of the trifluoroethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-[4-[(2,2,2-trifluoroethylamino)methyl]phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26F3N3O2/c1-22-6-8-23(9-7-22)11-15(24)12-25-16-4-2-14(3-5-16)10-21-13-17(18,19)20/h2-5,15,21,24H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYKKULFTTXTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(COC2=CC=C(C=C2)CNCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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